辅酶 Q4

描述

Synthesis Analysis

Coenzyme Q, including CoQ4, is synthesized through a multi-step process that begins with the bromination of 2,3-dimethoxy-5-methyl-p-benzoquinone, followed by a series of reactions including conversion to hydroquinone diacetate, allylation, hydrogenolysis, and oxidation. The synthesis yields various coenzyme Q compounds, including CoQ4, with specific prenylation determining the length of the isoprenoid side chain (Inoue et al., 1974).

Molecular Structure Analysis

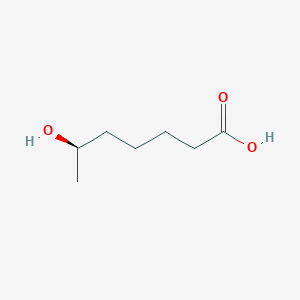

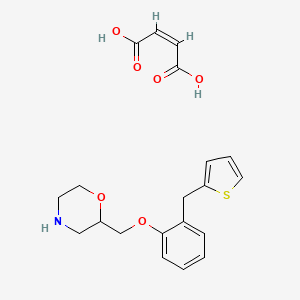

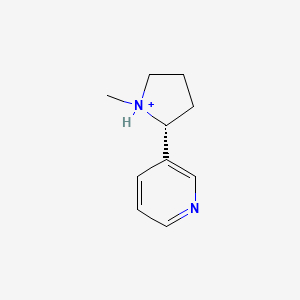

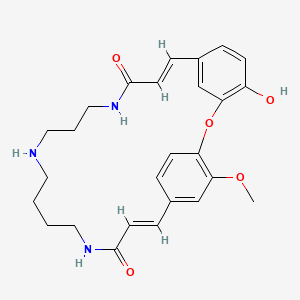

CoQ4's molecular structure features a quinone ring and a side chain of four isoprenoid units. The conserved structure across the ubiquinone family allows for its integration into cell membranes, facilitating its role in electron transport due to its redox capabilities and hydrophobic properties, essential for its antioxidant function and membrane stabilization (Vázquez-Fonseca et al., 2020).

Chemical Reactions and Properties

CoQ4 participates in the mitochondrial respiratory chain by shuttling electrons between complexes, acting as an electron acceptor in various enzymatic reactions. It undergoes redox reactions, indicating its dual role in energy production and antioxidant defense. The redox cycle involves its conversion between the oxidized ubiquinone and the reduced ubiquinol forms (Forsman et al., 2010).

Physical Properties Analysis

CoQ4's lipophilic nature allows it to be integrated into lipid membranes, playing a crucial role in cell respiration and energy production processes. Its solubility and distribution within cellular membranes are key to its function in electron transport and antioxidative protection. The physical properties of CoQ4 facilitate its participation in creating a proton gradient across the mitochondrial membrane, essential for ATP synthesis (Stojkovic et al., 1999).

Chemical Properties Analysis

The chemical properties of CoQ4, including its redox activity, are central to its role in cellular energy metabolism. As a potent antioxidant, CoQ4 protects cellular components from oxidative damage by neutralizing free radicals and regenerating other antioxidants like vitamin E and vitamin C. Its redox activity is also critical in modulating cellular signaling pathways and gene expression related to cell growth and apoptosis prevention (Bentinger et al., 2007).

科学研究应用

Coenzyme Q4 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study redox reactions and electron transport mechanisms.

Biology: Investigated for its role in cellular respiration and energy production.

Industry: Utilized in the production of dietary supplements and cosmetics due to its antioxidative properties.

作用机制

Coenzyme Q4 exerts its effects primarily through its role in the electron transport chain. It facilitates the transfer of electrons from complexes I and II to complex III, which is essential for the production of adenosine triphosphate (ATP). Additionally, coenzyme Q4 acts as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals .

Similar Compounds:

Coenzyme Q10: The most well-known member of the coenzyme Q family, with a longer isoprenoid tail.

Coenzyme Q6: Another member with a shorter isoprenoid tail compared to coenzyme Q10.

Uniqueness: Coenzyme Q4 is unique due to its shorter isoprenoid tail, which makes it less hydrophobic and potentially more bioavailable compared to coenzyme Q10. This property allows coenzyme Q4 to be more easily incorporated into cellular membranes and exert its effects at lower concentrations .

安全和危害

未来方向

There are significant gaps in our knowledge of how CoQ is distributed within the cell. Future research directions include better understanding this process . CoQ4 can perform multiple functions of CoQ10 in CoQ-deficient cells at markedly lower treatment concentrations, motivating further investigation of CoQ4 as a supplement for CoQ10 deficiencies .

生化分析

Biochemical Properties

Coenzyme Q4 is involved in several biochemical reactions, primarily within the mitochondria. It functions as an electron carrier, shuttling electrons from complexes I and II to complex III in the electron transport chain. This process is vital for the production of ATP, the primary energy currency of the cell. Coenzyme Q4 interacts with various enzymes and proteins, including NADH dehydrogenase (complex I), succinate dehydrogenase (complex II), and cytochrome bc1 complex (complex III). These interactions facilitate the transfer of electrons and the generation of a proton gradient across the mitochondrial membrane, which drives ATP synthesis .

Cellular Effects

Coenzyme Q4 has significant effects on cellular processes and functions. It influences cell signaling pathways, gene expression, and cellular metabolism. In cells deficient in coenzyme Q10, coenzyme Q4 can restore ATP levels and support oxidative phosphorylation, thereby maintaining cellular energy homeostasis . Additionally, coenzyme Q4 has been shown to suppress ferroptosis, a form of programmed cell death, by acting as an antioxidant and protecting cells from oxidative damage . High concentrations of coenzyme Q4 can induce reactive oxygen species (ROS) production and apoptosis, highlighting the importance of dosage regulation .

Molecular Mechanism

At the molecular level, coenzyme Q4 exerts its effects through several mechanisms. It binds to and interacts with key components of the electron transport chain, facilitating electron transfer and ATP production. Coenzyme Q4 also participates in redox reactions, accepting and donating electrons to maintain cellular redox balance. Furthermore, coenzyme Q4 can modulate gene expression by influencing the activity of transcription factors and signaling pathways involved in cellular stress responses and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coenzyme Q4 can vary over time. Studies have shown that coenzyme Q4 is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive molecules. Over time, coenzyme Q4 can undergo degradation, leading to a decrease in its effectiveness. Long-term studies have indicated that coenzyme Q4 can have sustained beneficial effects on cellular function, particularly in models of coenzyme Q10 deficiency .

Dosage Effects in Animal Models

The effects of coenzyme Q4 in animal models are dose-dependent. At low to moderate doses, coenzyme Q4 has been shown to improve mitochondrial function, enhance ATP production, and reduce oxidative stress. At high doses, coenzyme Q4 can induce adverse effects, including increased ROS production and apoptosis. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

Coenzyme Q4 is involved in several metabolic pathways, including the electron transport chain, pyrimidine biosynthesis, fatty acid oxidation, and sulfide detoxification. It interacts with various enzymes and cofactors, such as NADH dehydrogenase, succinate dehydrogenase, and cytochrome bc1 complex, to facilitate these metabolic processes. Coenzyme Q4 also plays a role in maintaining membrane integrity and protecting cells from oxidative damage .

Transport and Distribution

Within cells, coenzyme Q4 is transported and distributed primarily in the mitochondria, where it exerts its effects on the electron transport chain and ATP production. Coenzyme Q4 can also be found in other cellular membranes, including the plasma membrane and endoplasmic reticulum. Transporters and binding proteins, such as the mitochondrial translocator protein, facilitate the movement and localization of coenzyme Q4 within cells .

Subcellular Localization

Coenzyme Q4 is predominantly localized in the mitochondria, where it is embedded in the inner mitochondrial membrane. This localization is crucial for its role in the electron transport chain and ATP synthesis. Coenzyme Q4 may also be present in other subcellular compartments, such as the endoplasmic reticulum and plasma membrane, where it can participate in additional cellular processes. Post-translational modifications and targeting signals help direct coenzyme Q4 to specific cellular locations .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of coenzyme Q4 involves the construction of its polyisoprenoid tail and benzoquinone head group. One common method includes the condensation of a suitable quinone precursor with an isoprenoid chain. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the correct assembly of the molecule .

Industrial Production Methods: Industrial production of coenzyme Q4 often involves microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield. The product is then extracted and purified using various chromatographic techniques .

化学反应分析

Types of Reactions: Coenzyme Q4 undergoes several types of chemical reactions, including:

Oxidation and Reduction: Coenzyme Q4 can accept and donate electrons, making it a key player in redox reactions within the electron transport chain.

Substitution Reactions: The benzoquinone head group can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of coenzyme Q4 typically yields its fully reduced form, ubiquinol .

属性

IUPAC Name |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCJRRDNIMSYNC-INVBOZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345979 | |

| Record name | Coenzyme Q4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ubiquinone-4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4370-62-1 | |

| Record name | CoQ4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coenzyme Q4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC266773 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coenzyme Q4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COENZYME Q4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G555QPVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinone-4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

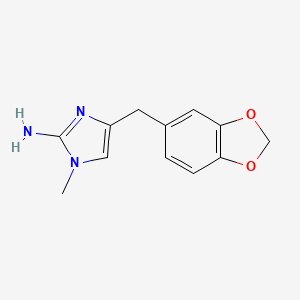

![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)

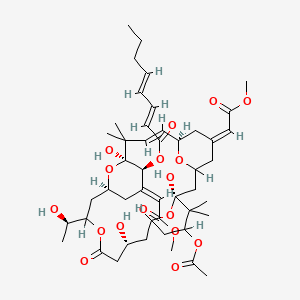

![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)